molecular formula C12H15NO2S B6289789 1-(p-Tolylsulfonyl)-3-vinyl-azetidine CAS No. 2298317-19-6

1-(p-Tolylsulfonyl)-3-vinyl-azetidine

Cat. No.: B6289789
CAS No.: 2298317-19-6
M. Wt: 237.32 g/mol
InChI Key: PRGJEXCJNMXLPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(p-Tolylsulfonyl)-3-vinyl-azetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the p-tolylsulfonyl group and the vinyl group in its structure makes it a versatile compound in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(p-Tolylsulfonyl)-3-vinyl-azetidine typically involves the reaction of p-toluenesulfonyl chloride with 3-vinyl-azetidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(p-Tolylsulfonyl)-3-vinyl-azetidine undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include epoxides, diols, sulfides, and substituted azetidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(p-Tolylsulfonyl)-3-vinyl-azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(p-Tolylsulfonyl)-3-vinyl-azetidine involves its interaction with various molecular targets and pathways. The vinyl group can participate in cycloaddition reactions, while the sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the azetidine ring. These interactions can lead to the formation of new chemical bonds and the modulation of biological activity .

Comparison with Similar Compounds

Similar Compounds

    p-Toluenesulfonic acid: A strong organic acid used in organic synthesis.

    p-Tolylsulfonyl cyanide: Used in the preparation of polyfunctional nitriles and free-radical cyanation reactions.

    1-(p-Tolylsulfonyl)pyrrole: Used in the synthesis of heterocyclic compounds .

Uniqueness

1-(p-Tolylsulfonyl)-3-vinyl-azetidine is unique due to the presence of both the vinyl and p-tolylsulfonyl groups, which provide a combination of reactivity and stability. This makes it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

3-ethenyl-1-(4-methylphenyl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-3-11-8-13(9-11)16(14,15)12-6-4-10(2)5-7-12/h3-7,11H,1,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGJEXCJNMXLPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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